

Application Notes and Protocols for AZD3965 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **AZD3965**, a selective inhibitor of monocarboxylate transporter 1 (MCT1), in various mouse xenograft models. The following protocols are based on established preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction

AZD3965 is a potent and specific inhibitor of MCT1, a key transporter of lactate across the plasma membrane.[1][2] In the context of cancer, many tumor cells exhibit high rates of glycolysis, leading to the production and efflux of lactate. By inhibiting MCT1-mediated lactate transport, **AZD3965** can lead to intracellular lactate accumulation, disruption of tumor metabolism, and subsequent inhibition of tumor growth.[3][4] This document outlines the established dosages, administration routes, and experimental protocols for evaluating the antitumor activity of **AZD3965** in mouse xenograft models.

Quantitative Data Summary

The following tables summarize the key parameters and outcomes from various preclinical studies of **AZD3965** in mouse xenograft models.

Table 1: AZD3965 Dosage and Administration in Mouse Xenograft Models



Xenograft Model	Cell Line	Mouse Strain	AZD3965 Dosage	Administr ation Route	Treatmen t Schedule	Referenc e
Small Cell Lung Cancer	COR-L103	N/A	100 mg/kg	Oral Gavage (BID)	21 days	[3][5]
Small Cell Lung Cancer	H526	N/A	Not Specified	Not Specified	7 days	[6]
Burkitt's Lymphoma	Raji	SCID	100 mg/kg	Oral Gavage (BID)	15-20 days	[4][7][8]
Burkitt's Lymphoma	Raji	SCID	50 mg/kg	Oral Gavage (BID)	5 days	[9]
Diffuse Large B- Cell Lymphoma	U2932	N/A	100 mg/kg	Oral Gavage (BID)	Not Specified	[10]
Breast Cancer	4T1	N/A	100 mg/kg	Intraperiton eal (BID)	Not Specified	[2]
Pharmacok inetic Study	N/A	BALB/c	10, 50, 100 mg/kg	IV Injection	Single Dose	[1]
Pharmacok inetic Study	N/A	BALB/c	100 mg/kg	Oral Gavage	Single Dose	[1]

Table 2: Efficacy of AZD3965 in Mouse Xenograft Models



Xenograft Model	Cell Line	Effect on Tumor Growth	Change in Intratumor Lactate	Reference
Small Cell Lung Cancer	COR-L103	Significant reduction in tumor growth	Increased	[3][5][11]
Small Cell Lung Cancer	H526	Delay in tumor growth	Not Specified	[6]
Burkitt's Lymphoma	Raji	85% tumor growth inhibition	Increased	[4][7]
Breast Cancer	4T1	Reduced tumor volume	1.54-fold increase	[2]
Diffuse Large B- Cell Lymphoma	U2932	Delayed tumor growth	Not Specified	[10]

Experimental Protocols General Mouse Xenograft Protocol

This protocol provides a generalized workflow for establishing a subcutaneous xenograft model and evaluating the efficacy of **AZD3965**.

Materials:

- Cancer cell line of interest (e.g., Raji, COR-L103)
- Immunocompromised mice (e.g., SCID, BALB/c nude)
- Matrigel or other appropriate extracellular matrix
- Sterile PBS and cell culture medium
- AZD3965



- Vehicle solution (e.g., 0.5% hydroxypropyl methyl cellulose, 0.1% Tween 80; or 20% w/v cyclodextrin in normal saline)[1][3]
- · Calipers for tumor measurement
- Oral gavage needles or syringes for IV injection

Procedure:

- Cell Preparation: Culture cancer cells to the logarithmic growth phase. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS or culture medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 0.1 mL).[9]
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice or three times a week. Calculate tumor volume using the formula: (length × width²) / 2.[3]
- Randomization: Once tumors reach a predetermined size (e.g., 150-250 mm³), randomize the mice into treatment and control groups.[3]
- Drug Preparation and Administration: Prepare a fresh formulation of AZD3965 in the appropriate vehicle on each day of dosing. Administer AZD3965 or vehicle to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., 100 mg/kg, twice daily).
 [3][4]
- Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, lactate concentration analysis, immunohistochemistry).[3]

Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study for AZD3965 in mice.

Materials:

• Female BALB/c mice[1]



AZD3965

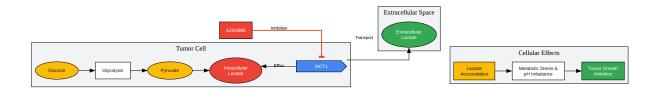
- Vehicle solution (e.g., 20% w/v cyclodextrin in normal saline)[1]
- Syringes for IV injection and oral gavage
- Blood collection supplies (e.g., heparinized tubes)
- LC/MS/MS for plasma concentration analysis

Procedure:

- Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the study.
- Drug Administration:
 - Intravenous (IV) Injection: Administer AZD3965 via tail vein injection at desired doses
 (e.g., 10, 50, 100 mg/kg).[1]
 - Oral Gavage: Administer AZD3965 orally at the desired dose (e.g., 100 mg/kg).[1]
- Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 6, 8, 12, 24 hours).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Bioanalysis: Determine the concentration of AZD3965 in the plasma samples using a validated LC/MS/MS method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations Signaling Pathway and Experimental Workflow

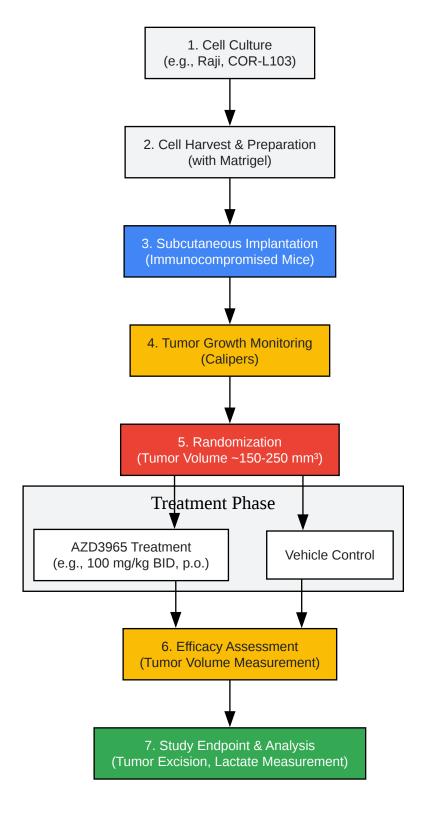




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Caption: Mechanism of action of AZD3965 in a tumor cell.





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Caption: Experimental workflow for an AZD3965 mouse xenograft study.



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